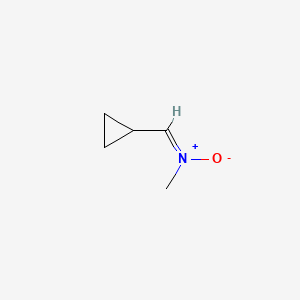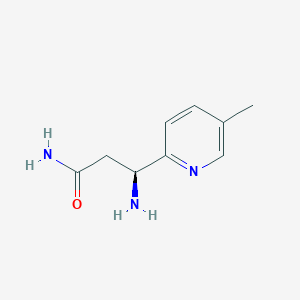![molecular formula C9H11N5 B13082914 1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both pyrazine and imidazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-bromoethylpyrazine with imidazole in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole or pyrazine rings.
Reduction: Reduced forms of the compound, often with hydrogen added to the nitrogen atoms.
Substitution: Substituted derivatives where the nucleophile has replaced a hydrogen atom on the pyrazine ring.
Applications De Recherche Scientifique
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors in the body, altering their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(1H-Imidazol-1-yl)propyl]pyrazine
- 1-(Pyrazin-2-yl)ethylidenehydrazine
- 2-(Pyrazin-2-yl)ethylamine
Uniqueness
1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine is unique due to its specific combination of pyrazine and imidazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
1-(2-pyrazin-2-ylethyl)imidazol-2-amine |
InChI |
InChI=1S/C9H11N5/c10-9-13-4-6-14(9)5-1-8-7-11-2-3-12-8/h2-4,6-7H,1,5H2,(H2,10,13) |
Clé InChI |
WRGUGOGHVXLTFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CCN2C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)

![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)

![4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide](/img/structure/B13082898.png)


